

# In-Depth Technical Guide: Spectral Data for 4-Hydroxy-3,5-dibromopyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectral and Methodological Analysis of 4-Hydroxy-3,5-dibromopyridine

## **Executive Summary**

This technical guide addresses the request for in-depth spectral data, experimental protocols, and related biological pathway visualizations for the compound 4-hydroxy-3,5-dibromopyridine. A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for this particular molecule.

While a PubChem entry exists for 3,5-dibromo-1H-pyridin-4-one (a tautomer of 4-hydroxy-3,5-dibromopyridine), it does not contain experimental spectral data such as NMR, IR, or mass spectrometry.[1] Similarly, no peer-reviewed publications detailing the synthesis, characterization, or biological evaluation of 4-hydroxy-3,5-dibromopyridine could be identified. This suggests that the compound is not well-characterized in the public domain.

In light of this, and to provide relevant information, this guide presents a summary of available spectral data for the closely related and well-documented compound, 3,5-dibromopyridine. This information can serve as a valuable reference point for researchers working with halogenated pyridines.



# Spectral Data for the Related Compound: 3,5-Dibromopyridine

The following tables summarize the available spectral data for 3,5-dibromopyridine.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectral Data for 3,5-Dibromopyridine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.61	d	2.0	H-2, H-6	Dioxane
8.15	t	2.0	H-4	Dioxane

Table 2: <sup>13</sup>C NMR Spectral Data for 3,5-Dibromopyridine

Chemical Shift (δ) ppm	Assignment
150.9	C-2, C-6
142.9	C-4
121.7	C-3, C-5

Note: Specific experimental protocols for the acquisition of this NMR data were not detailed in the source materials.

### Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for 3,5-Dibromopyridine



Wavenumber (cm <sup>-1</sup> )	Interpretation	
3070	Aromatic C-H stretch	
1550	C=C/C=N ring stretch	
1400	C=C/C=N ring stretch	
1020	C-H in-plane bend	
850	C-H out-of-plane bend	
740	C-Br stretch	

### Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3,5-Dibromopyridine

m/z	Relative Intensity (%)	Fragment
237	100	[M+2]+
235	50	[M]+
156	98	[M-Br] <sup>+</sup>
77	25	[C₅H₃N] <sup>+</sup>

Note: The mass spectrum of 3,5-dibromopyridine displays a characteristic isotopic pattern for a molecule containing two bromine atoms.

## **Experimental Protocols**

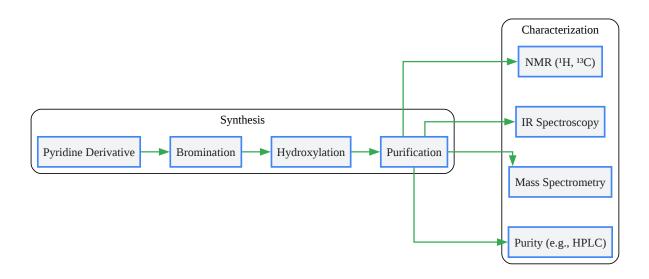
Detailed experimental protocols for the spectral analysis of 4-hydroxy-3,5-dibromopyridine are not available due to the absence of published research.

For the related compound, 3,5-dibromopyridine, general synthetic procedures have been described. One common method involves the bromination of pyridine.[2] However, specific, detailed protocols for the acquisition of the presented spectral data are not consistently



provided in the available literature. For researchers intending to synthesize and characterize 4-hydroxy-3,5-dibromopyridine, the following general workflow would be applicable.

# General Experimental Workflow for Synthesis and Characterization



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### References

- 1. PubChemLite 3,5-dibromo-4-hydroxypyridine (C5H3Br2NO) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]







To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data for 4-Hydroxy-3,5-dibromopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116226#spectral-data-for-4-hydroxy-3-5-dibromopyridine]

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